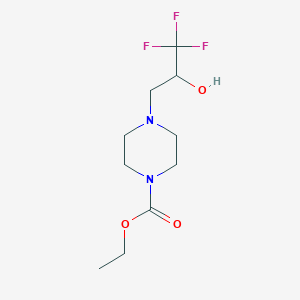
Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O3 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(O)CN(CC1)CCN1C(OC©©C)=O . The empirical formula is C10H17F3N2O3 and the molecular weight is 270.249 Da .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Biological Activities of Hybrid Molecules
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related but distinct from the queried compound, have been investigated for their biological activities. These compounds, derived from ethyl piperazine-1-carboxylate through several synthesis steps, were explored for antimicrobial, antilipase, and antiurease activities. Notably, some synthesized compounds demonstrated moderate to good antimicrobial activity against various test microorganisms, with specific compounds also showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Agonist Profile of Piperazine-Ethyl-Amide Derivatives
Investigation into substituted piperazine-ethyl-amide derivatives, akin to the compound of interest, revealed their high affinity for 5-HT(1A) receptors, suggesting a potential agonist profile. This activity was confirmed through docking studies and electrophysiological experiments, indicating these compounds' ability to inhibit the activity of rat dorsal raphe serotonergic neurons, providing insights into their mechanism of action and potential therapeutic applications (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011).
Flame Retardancy and Water Resistance
N-ethyl triazine–piperazine copolymers, which may incorporate the functional groups related to the queried compound, have been synthesized and evaluated for their application in enhancing the flame retardancy and water resistance of polypropylene. These compounds, acting as effective charring and foaming agents, significantly improved flame retardancy and water resistance, highlighting their potential industrial applications (Yang, Xu, & Li, 2013).
Insecticidal Applications
Exploring the potential of piperazine derivatives as leads for novel insecticides, a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, inspired by the core structure of the queried compound, were synthesized and evaluated against the armyworm. These compounds demonstrated growth-inhibiting and larvicidal activities, suggesting their utility in developing new insecticidal agents with a novel mode of action (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Orientations Futures
The future directions for the use of this compound are not specified in the available sources. Its utility would depend on the specific research or industrial context. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers , suggesting potential for its use in various research applications.
Propriétés
IUPAC Name |
ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O3/c1-2-18-9(17)15-5-3-14(4-6-15)7-8(16)10(11,12)13/h8,16H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMLEEZWYTYXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

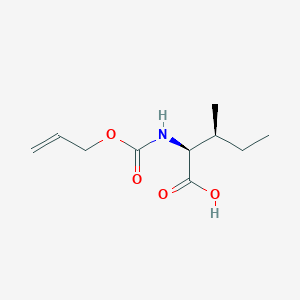
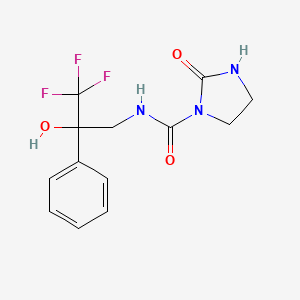
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)



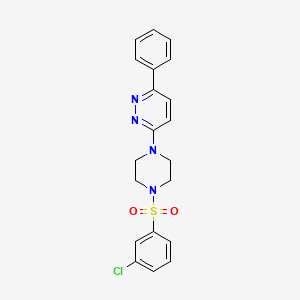
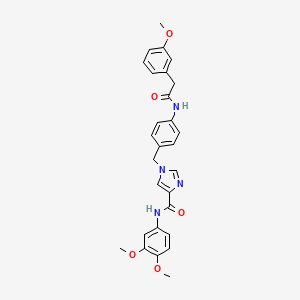

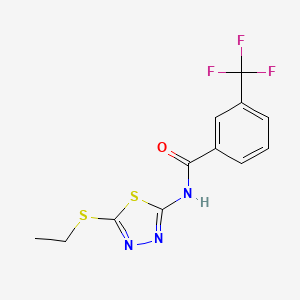
![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)
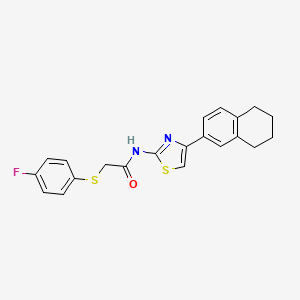
![(3-Fluoro-4-methylphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2815455.png)
![{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2815456.png)